molecular formula C16H16N4O3 B2521275 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2097914-07-1

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2521275
CAS No.: 2097914-07-1
M. Wt: 312.329
InChI Key: MRNKDONJFSMXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule combining a 1,2,3-triazole core with a furan-substituted phenyl group and a hydroxyethyl-carboxamide side chain. Its structure features:

  • 1-methyl-1H-1,2,3-triazole-4-carboxamide as the central pharmacophore, known for its metabolic stability and hydrogen-bonding capacity .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-20-10-13(18-19-20)16(22)17-9-14(21)11-4-6-12(7-5-11)15-3-2-8-23-15/h2-8,10,14,21H,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNKDONJFSMXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound has the following structural formula:

  • Molecular Formula : C₁₉H₁₉N₃O₃
  • Molecular Weight : 325.37 g/mol

The structure features a triazole ring, which is known for its pharmacological versatility.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes, which can lead to altered cellular processes.
  • Interaction with Receptors : The compound may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Modulation of Biochemical Pathways : It influences several biochemical pathways, potentially affecting cellular metabolism and growth.

Anticancer Activity

Research indicates that triazole derivatives exhibit notable anticancer properties. For instance:

  • A study demonstrated that triazole compounds could inhibit cell growth in various cancer cell lines with IC₅₀ values ranging from 1.02 to 74.28 μM .
  • Specific derivatives showed significant cytotoxicity against MCF-7 (breast cancer), HT-29 (colon cancer), and MOLT-4 (leukemia) cell lines.
CompoundCell LineIC₅₀ (μM)Mechanism
Compound AMCF-710Apoptosis induction
Compound BHT-2915Cell cycle arrest
Compound CMOLT-45Inhibition of proliferation

Anti-inflammatory Properties

Triazole derivatives have also been assessed for their anti-inflammatory potential:

  • A study found that certain triazole compounds reduced carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The compound's activity against various pathogens has been explored:

  • Triazoles have shown broad-spectrum antimicrobial effects against bacteria and fungi. For example, compounds with similar structures demonstrated MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies

  • Synthesis and Evaluation : A recent study synthesized several triazole derivatives and evaluated their biological activities. Among these, one compound exhibited significant potency with an IC value of 0.8 μM against HepG2 cells, highlighting its potential for therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research into the SAR of triazoles has provided insights into how modifications affect biological activity. For instance, the introduction of different substituents on the triazole ring can enhance anticancer efficacy by improving receptor binding affinity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. The triazole moiety is particularly known for its role in inhibiting the synthesis of ergosterol, a key component of fungal cell membranes, making it a potential candidate for antifungal therapies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Its efficacy against specific cancer types is currently under investigation.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of triazole derivatives demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to those of established antifungal agents, suggesting its potential as a therapeutic agent in infectious diseases.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound, highlighting its potential as an anticancer agent.

Biological Mechanisms

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors involved in inflammatory responses could mediate its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications (Inferred) Reference
Target Compound
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-methyltriazole carboxamide
- Furan-2-ylphenyl
- Hydroxyethyl linker
~361.4 (calculated) Potential kinase inhibition; moderate solubility
N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - 1-(4-methylphenyl) triazole
- Furan-2-ylmethyl substituent
~326.3 (calculated) Enhanced lipophilicity; possible antimicrobial use
N-(2-Ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide - 5-methyltriazole
- Fluorophenyl and ethoxyphenyl groups
354.4 (reported) Likely CNS activity due to fluorophenyl moiety
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide - Pyrazole core
- Furan-3-yl and thiophen-2-yl substituents
347.4 (reported) Dual heterocyclic system; potential dual-target inhibition

Key Observations :

Substituent Impact on Solubility: The hydroxyethyl group in the target compound may improve aqueous solubility compared to the ethoxyphenyl group in ’s compound, which is more lipophilic . The absence of a fluorine atom (cf.

Bioisosteric Replacements :

  • Replacing thiophene () with furan (target compound) reduces sulfur-related toxicity but may decrease π-stacking efficiency .

Triazole vs. Pyrazole Cores :

  • The 1,2,3-triazole in the target compound offers greater metabolic stability than the pyrazole in , which is prone to oxidative degradation .

Synthetic Complexity :

  • The furan-2-ylphenyl group in the target compound likely requires multi-step synthesis compared to simpler aryl substituents in and .

Research Findings and Limitations

  • Biological Activity: No direct evidence links the compound to specific targets, though analogs in and hint at kinase or antimicrobial applications .
  • Patent Landscape : and highlight growing interest in triazole- and furan-containing carboxamides, but the target compound’s patent status remains unclear.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.